molecular formula C12H17N3 B12831825 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 803647-50-9

1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B12831825
CAS No.: 803647-50-9
M. Wt: 203.28 g/mol
InChI Key: OZONINZDXFUDMT-UHFFFAOYSA-N
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Description

1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a 3-methylphenethyl group attached to the imidazoline ring, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry and industrial applications, due to its potential pharmacological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylphenethylamine and glyoxal.

    Formation of Imidazoline Ring: The reaction between 3-methylphenethylamine and glyoxal under acidic conditions leads to the formation of the imidazoline ring. This step often requires a catalyst such as hydrochloric acid or sulfuric acid.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imidazoline ring to an imidazolidine ring.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Imidazolone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a modulator of biological receptors, including adrenergic and imidazoline receptors.

    Medicine: Research explores its potential therapeutic effects, such as antihypertensive and antidiabetic activities.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets adrenergic and imidazoline receptors, modulating their activity.

    Pathways Involved: By binding to these receptors, it influences signaling pathways related to vasodilation, insulin secretion, and neurotransmitter release, contributing to its pharmacological effects.

Comparison with Similar Compounds

    Clonidine: Another imidazoline derivative used as an antihypertensive agent.

    Moxonidine: Known for its selective action on imidazoline receptors, used in the treatment of hypertension.

    Rilmenidine: Similar to moxonidine, with applications in managing high blood pressure.

Uniqueness: 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique substitution pattern on the aromatic ring, which may confer distinct pharmacological properties and reactivity compared to other imidazoline derivatives.

Biological Activity

1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound belonging to the class of imidazoline derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential pharmacological activities, particularly as a modulator of biological receptors such as adrenergic and imidazoline receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.

PropertyValue
CAS No. 803647-50-9
Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
IUPAC Name 1-[2-(3-methylphenyl)ethyl]-4,5-dihydroimidazol-2-amine
InChI Key OZONINZDXFUDMT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with adrenergic and imidazoline receptors. These receptors are involved in various physiological processes:

  • Adrenergic Receptors : Modulating these receptors can influence cardiovascular functions, including vasodilation and heart rate regulation.
  • Imidazoline Receptors : These receptors are implicated in neuroendocrine regulation and may play a role in insulin secretion and glucose metabolism.

The compound's binding to these receptors can initiate signaling pathways that affect neurotransmitter release and vascular tone, which are essential for its potential therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antihypertensive Activity : Studies suggest that the compound may lower blood pressure by acting on adrenergic receptors, leading to vasodilation.
  • Antidiabetic Potential : The modulation of imidazoline receptors may enhance insulin sensitivity and promote glucose uptake in peripheral tissues.
  • Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, possibly through the modulation of neurotransmitter systems.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of this compound:

  • Study on Adrenergic Modulation : A study explored the effects of various imidazoline derivatives on adrenergic receptor activity. The results indicated that this compound significantly modulated receptor activity, enhancing vasodilatory responses in animal models.
  • Antidiabetic Research : Another investigation assessed the compound's impact on glucose metabolism in diabetic rats. Results showed improved insulin sensitivity and reduced blood glucose levels, suggesting its potential as an antidiabetic agent.

Properties

CAS No.

803647-50-9

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-[2-(3-methylphenyl)ethyl]-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C12H17N3/c1-10-3-2-4-11(9-10)5-7-15-8-6-14-12(15)13/h2-4,9H,5-8H2,1H3,(H2,13,14)

InChI Key

OZONINZDXFUDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCN2CCN=C2N

Origin of Product

United States

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